molecular formula C6H8N2O2 B065067 (5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 180741-44-0

(5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B065067
CAS No.: 180741-44-0
M. Wt: 140.14 g/mol
InChI Key: ZRXVSPAUYVSVNR-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural and Spectral Investigations : A study focused on a derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrating combined experimental and theoretical approaches for understanding the molecular structure and characteristics of such compounds (Viveka et al., 2016).

  • Coordination Chemistry : Research on cobalt(II) and copper(II) coordination with pyrazole derivatives highlighted the selective coordination properties of these compounds, making them relevant in the field of coordination chemistry (Hadda et al., 2007).

  • Synthesis and Reactivity : A study described the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with various electrophiles, exploring the cyclization reactions and the formation of heterocyclic compounds (Smyth et al., 2007).

  • Synthesis in Ionic Liquid : Research on the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives in ionic liquid demonstrated an environmentally friendly approach with high yields (Xiao et al., 2011).

  • Antitumor Activity : Silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetic acid were studied for their significant antitumor activity, especially against small-cell lung carcinoma (Pellei et al., 2023).

  • Anticancer Properties : Pyrazole derivatives were synthesized and evaluated for their anticancer properties, showing superior activities compared to some existing anticancer agents (Jose, 2017).

  • Corrosion Inhibition : Pyrazoline derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical methods (Lgaz et al., 2018).

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVSPAUYVSVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426993
Record name (5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-44-0
Record name (5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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